molecular formula C6H12N2O B1391430 2-Methyl-1,4-diazepan-5-one CAS No. 1177348-65-0

2-Methyl-1,4-diazepan-5-one

Cat. No.: B1391430
CAS No.: 1177348-65-0
M. Wt: 128.17 g/mol
InChI Key: DBRLJBXYPHFHLD-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C6H12N2O It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms

Mechanism of Action

Target of Action

2-Methyl-1,4-diazepan-5-one is a derivative of the benzodiazepine class of compounds . Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is an inhibitory neurotransmitter, and its activation leads to a decrease in neuronal excitability .

Mode of Action

The mode of action of this compound, like other benzodiazepines, is believed to involve the enhancement of GABA activity . This enhancement results in increased inhibitory effects on neuronal activity, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .

Biochemical Pathways

It is known that benzodiazepines enhance the effect of gaba, which is involved in numerous biochemical pathways related to neuronal signaling . The enhancement of GABA activity can lead to downstream effects such as reduced anxiety, muscle relaxation, and decreased seizure activity .

Pharmacokinetics

Benzodiazepines like diazepam have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

The result of the action of this compound is likely to be similar to that of other benzodiazepines. This includes a reduction in anxiety, muscle relaxation, sedation, and potential anticonvulsant effects . These effects are due to the enhanced activity of GABA, leading to decreased neuronal excitability .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,4-diazepan-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as a modulator. This interaction influences the excitability of neurons and regulates brain activity . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of the immediate early gene c-Fos in the central nervous system . This modulation can lead to changes in neuronal activity and behavior. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability . Additionally, it can inhibit or activate various enzymes, such as cytochrome P450, affecting its own metabolism and the metabolism of other compounds . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit anxiolytic effects, reducing anxiety-related behaviors . At higher doses, it may cause behavioral inactivity and other adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions can influence the compound’s efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the convenient methods for synthesizing 2-Methyl-1,4-diazepan-5-one involves a ‘one-pot’ synthesis from the respective 2,6-diaryl-piperidin-4-ones. This reaction is catalyzed by NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions . The catalyst can be recovered and reused multiple times after washing with ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and recyclable catalysts, are likely to be employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-1,4-diazepan-5-one has several scientific research applications, including:

Comparison with Similar Compounds

2-Methyl-1,4-diazepan-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRLJBXYPHFHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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